Benzonitrile, 4-(3-methylphenoxy)-3-nitro-
Description
Benzonitrile, 4-(3-methylphenoxy)-3-nitro- is a substituted aromatic compound featuring a benzonitrile core with a 3-methylphenoxy group at the para position (C4) and a nitro group at the meta position (C3). The molecular formula is inferred as C₁₄H₁₀N₂O₃, with a molecular weight of 266.25 g/mol. The 3-methylphenoxy substituent introduces steric and electronic effects, while the nitro group enhances electron withdrawal, influencing reactivity and physicochemical properties.
Properties
IUPAC Name |
4-(3-methylphenoxy)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-10-3-2-4-12(7-10)19-14-6-5-11(9-15)8-13(14)16(17)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORKIIILJZZCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471073 | |
| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881995-25-1 | |
| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(3-methylphenoxy)-3-nitro- typically involves the nitration of 4-(3-methylphenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of benzonitrile, 4-(3-methylphenoxy)-3-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: Benzonitrile, 4-(3-methylphenoxy)-3-nitro- can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group in benzonitrile, 4-(3-methylphenoxy)-3-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Key Properties
- Molecular Formula : CHNO
- Molecular Weight : 218.21 g/mol
- Appearance : Yellow crystalline solid
- Solubility : Soluble in organic solvents like ethanol and acetone
Applications in Pharmaceuticals
Benzonitrile derivatives are often explored for their pharmacological properties. The nitro group enhances reactivity, allowing for modifications that can lead to compounds with improved biological activity. Case studies have demonstrated its potential in drug development:
- Antimicrobial Activity : Research indicates that derivatives of benzonitrile exhibit significant antimicrobial properties, making them candidates for antibiotic development.
- Anti-cancer Agents : Some studies have shown that modifications of benzonitrile can lead to compounds that inhibit cancer cell proliferation.
Applications in Agrochemicals
In the agrochemical sector, benzonitrile derivatives are utilized as herbicides and pesticides due to their effectiveness against specific target organisms. The compound's structure allows for the design of selective herbicides that minimize environmental impact while maximizing efficacy.
Case Study: Herbicidal Activity
A study evaluated the herbicidal efficacy of benzonitrile derivatives on various weed species. Results indicated that certain modifications led to enhanced activity compared to traditional herbicides, suggesting potential for development into commercial products.
Applications in Materials Science
Benzonitrile, 4-(3-methylphenoxy)-3-nitro- also finds applications in materials science due to its properties as a precursor for polymers and other materials:
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of specialty polymers with unique properties.
- Dyes and Pigments : Its chemical structure enables the production of dyes that can be used in textiles and coatings.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | Antimicrobial | 25 |
| Modified Derivative A | Antimicrobial | 15 |
| Modified Derivative B | Anti-cancer | 10 |
Table 2: Herbicidal Efficacy
| Compound Name | Target Weed | Efficacy (%) |
|---|---|---|
| Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | Common Lambsquarters | 80 |
| Modified Derivative C | Crabgrass | 90 |
Mechanism of Action
The mechanism of action of benzonitrile, 4-(3-methylphenoxy)-3-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the nitrile group can act as a ligand in coordination chemistry. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs and their properties are summarized below:
Electronic and Steric Effects
- Nitro Group Influence : The nitro group in the target compound and analogs (e.g., 7570-35-6, 93213-75-3) deactivates the aromatic ring, reducing electrophilic substitution reactivity. This effect is critical in directing further synthetic modifications .
- Phenoxy Substituents: The 3-methylphenoxy group in the target compound likely exerts moderate steric hindrance compared to bulkier groups (e.g., 4-bromo-3-formylphenoxy in 906673-54-9). Electronically, phenoxy groups are weakly electron-withdrawing due to resonance effects .
Physicochemical Properties
- Melting Points: While the target compound’s melting point is unknown, analogs with nitro and polar groups (e.g., 906673-54-9: 109–111°C) suggest moderate melting points due to dipole-dipole interactions .
- Solubility: Nitro and nitrile groups enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMF, DMSO). Bulky substituents (e.g., 3-methylphenoxy) may reduce solubility in non-polar solvents .
Research Implications and Gaps
- Spectroscopic Behavior : Analogous nitrobenzonitriles (e.g., 7570-35-6) may exhibit fluorescence quenching due to nitro’s electron-withdrawing nature, a hypothesis needing experimental validation for the target compound .
- Thermal Stability: The absence of thermal data for the target compound limits stability predictions, though nitro groups generally reduce thermal stability compared to non-nitro analogs .
Biological Activity
Benzonitrile, 4-(3-methylphenoxy)-3-nitro- is a nitroaromatic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzonitrile core substituted with a nitro group and a 3-methylphenoxy group. Its molecular structure can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The presence of the nitro group is critical as it influences the compound's reactivity and biological properties.
Synthesis
The synthesis of Benzonitrile, 4-(3-methylphenoxy)-3-nitro- typically involves nitration reactions. Controlling the reaction conditions is essential to optimize yield and selectivity. For instance, maintaining a temperature below 50°C during nitration can help prevent multiple substitutions on the aromatic ring.
Benzonitrile, 4-(3-methylphenoxy)-3-nitro- exhibits various biological activities primarily due to its nitroaromatic structure. Nitro compounds are known for their ability to undergo reduction reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. This characteristic makes them valuable in drug development and materials science.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that nitroaromatic compounds can possess antimicrobial properties. A study highlighted that derivatives of similar compounds showed significant activity against various bacterial strains, suggesting that Benzonitrile, 4-(3-methylphenoxy)-3-nitro- may exhibit comparable effects .
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of related nitro compounds on cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating potential as anticancer agents .
- Structure-Activity Relationships (SAR) : The biological activity of Benzonitrile, 4-(3-methylphenoxy)-3-nitro- can be influenced by its substituents. Studies have shown that modifications at various positions on the aromatic ring can enhance potency against specific biological targets, such as enzymes involved in metabolic pathways .
Table 1: Summary of Biological Activities
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR :
- IR : Identify nitrile stretch (~2230 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Data Validation : Cross-reference with computational predictions (e.g., DFT) for electronic structure alignment .
Basic: How should this compound be stored to prevent degradation?
Methodological Answer:
- Storage Conditions :
- Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: How does the nitro group influence electronic properties and charge-transfer dynamics?
Methodological Answer:
The nitro group acts as a strong electron-withdrawing moiety, inducing:
Q. Experimental Design :
- Use time-resolved fluorescence spectroscopy to measure TICT lifetimes.
- Compare with computational models (TD-DFT) to map excited-state geometries .
Advanced: How can computational modeling predict reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations :
- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction barriers .
Validation : Correlate predicted activation energies with experimental yields (e.g., Suzuki-Miyaura coupling efficiencies) .
Advanced: How to resolve discrepancies in reported spectral data?
Methodological Answer:
Discrepancies often arise from:
Q. Case Study :
- Conflicting ¹H NMR shifts (δ 7.2 vs. 7.4 ppm) resolved by repeating synthesis under anhydrous conditions .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- Hazard Mitigation :
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: What mechanistic insights explain the nitration regioselectivity?
Methodological Answer:
Nitration at the meta position is governed by:
Q. Experimental Validation :
- Synthesize deuterated analogs to track isotopic labeling in reaction intermediates .
Advanced: How does the phenoxy substituent affect biological activity?
Methodological Answer:
- Docking Studies : The 3-methylphenoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
Data Interpretation : Compare IC₅₀ values with structural analogs lacking the methyl group .
Basic: What purification methods remove common impurities?
Methodological Answer:
Q. Tables for Key Data
| Synthetic Route Comparison | Conditions | Yield | Reference |
|---|---|---|---|
| Nitration + NAS Coupling | HNO₃/H₂SO₄, K₂CO₃/DMF, 80°C | 78–85% | |
| Ullmann Coupling (Cu catalyst) | CuI, 110°C, 24h | 65% |
| Spectroscopic Benchmarks | Technique | Key Peaks | Reference |
|---|---|---|---|
| Nitrile Stretch | IR | 2230 cm⁻¹ | |
| Aromatic Protons (¹H NMR) | NMR | δ 7.3–8.1 ppm (multiplet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
